molecular formula C17H25BrClNO6 B4003089 [4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate

[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate

Cat. No.: B4003089
M. Wt: 454.7 g/mol
InChI Key: WITPFSZCOHWXSQ-UHFFFAOYSA-N
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Description

[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate is a useful research compound. Its molecular formula is C17H25BrClNO6 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.05538 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Fate of Phenoxy Herbicides

Research by Werner, Garratt, and Pigott (2012) explores the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. This study suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the environmental fate and interaction of these compounds with natural substrates. Understanding the sorption behavior is crucial for assessing the environmental impact and mobility of similar compounds, including "4-(2-bromo-6-chloro-4-methylphenoxy)butylamine oxalate" (Werner, Garratt, & Pigott, 2012).

Occurrence and Transformation in Aquatic Environments

Haman, Dauchy, Rosin, and Munoz (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. Like parabens, phenoxy compounds, due to their phenolic structures, can undergo similar environmental transformations. This research aids in understanding the environmental persistence and potential transformation products that might arise from the use of complex chemicals, including the specified oxalate compound (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Phenolic Antioxidants and Environmental Impact

Liu and Mabury (2020) discuss synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity. This review covers the detection of SPAs in various environmental matrices and their potential toxic effects. Although the specific compound is not an SPA, understanding the environmental and toxicological profiles of phenolic compounds offers insights into the potential research applications and environmental considerations of similarly structured chemicals (Liu & Mabury, 2020).

Environmental Concentrations and Toxicology of Bromophenols

Koch and Sures (2018) provide a review on 2,4,6-tribromophenol, a brominated phenol, covering its environmental concentrations, toxicology, and the gaps in current knowledge about this chemical. This study is relevant for understanding the behavior and potential toxic effects of brominated and chlorinated phenols, which share structural similarities with the compound of interest. Such information can be pivotal for guiding future research on environmental safety and toxicology (Koch & Sures, 2018).

Properties

IUPAC Name

4-(2-bromo-6-chloro-4-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrClNO2.C2H2O4/c1-12-10-13(16)15(14(17)11-12)20-9-4-3-6-18-7-5-8-19-2;3-1(4)2(5)6/h10-11,18H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPFSZCOHWXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCCNCCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate
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[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate
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[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate
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[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate
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[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate
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[4-(2-bromo-6-chloro-4-methylphenoxy)butyl](3-methoxypropyl)amine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.